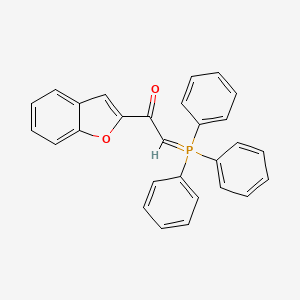

1-(1-Benzofuran-2-yl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one

Description

1-(1-Benzofuran-2-yl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one is a benzofuran-based compound featuring a triphenylphosphoranylidene (P=C) moiety. This structure combines the aromatic benzofuran system, known for its bioactivity in medicinal chemistry , with a ylide-like phosphoranylidene group, which imparts unique electronic and reactive properties. The compound’s synthesis typically involves functionalization of 1-(1-benzofuran-2-yl)ethanone intermediates, as seen in analogous benzofuran derivatives . Its structural duality makes it a candidate for applications in catalysis, organic synthesis, and bioactive molecule development.

Properties

CAS No. |

23489-30-7 |

|---|---|

Molecular Formula |

C28H21O2P |

Molecular Weight |

420.4 g/mol |

IUPAC Name |

1-(1-benzofuran-2-yl)-2-(triphenyl-λ5-phosphanylidene)ethanone |

InChI |

InChI=1S/C28H21O2P/c29-26(28-20-22-12-10-11-19-27(22)30-28)21-31(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-21H |

InChI Key |

ZNDWFGMSRDNHFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=CC(=O)C2=CC3=CC=CC=C3O2)(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Benzofuran-2-yl)-2-(triphenylphosphoranylidene)ethanone typically involves the construction of the benzofuran ring followed by the introduction of the triphenylphosphoranylidene group. One common synthetic route includes:

Formation of the Benzofuran Ring: This can be achieved through a free radical cyclization cascade, which is an efficient method for synthesizing complex polycyclic benzofuran compounds.

Introduction of the Triphenylphosphoranylidene Group: This step involves the reaction of the benzofuran derivative with triphenylphosphine under specific conditions to form the desired product.

Chemical Reactions Analysis

1-(Benzofuran-2-yl)-2-(triphenylphosphoranylidene)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Benzofuran-2-yl)-2-(triphenylphosphoranylidene)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzofuran-2-yl)-2-(triphenylphosphoranylidene)ethanone involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring is known to interact with various enzymes and receptors, leading to its biological effects . The triphenylphosphoranylidene group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

1-(1-Benzofuran-2-yl)-2-(phenylsulfonyl)ethan-1-one

- Structure : Replaces the phosphoranylidene group with a sulfonyl substituent.

- Properties : Exhibits strong hydrogen-bonding interactions (C–H···O) in the crystal lattice, leading to a layered packing arrangement .

- Synthesis : Prepared via sulfonation reactions, contrasting with the Wittig or ylide-based routes used for phosphoranylidene analogs.

1-(1-Benzofuran-2-yl)-2-(methylsulfanyl)ethan-1-one

- Structure : Contains a methylsulfanyl (-SMe) group instead of the phosphoranylidene moiety.

- Properties: Lower molecular weight (206.26 g/mol vs. ~434.4 g/mol for the target compound) and altered solubility due to the non-polar thioether group .

1-(1-Benzofuran-2-yl)-2-bromoethan-1-one

- Structure : Bromine substituent at the acetyl position.

- Applications : Serves as a precursor for nucleophilic substitution reactions, unlike the phosphoranylidene derivative, which participates in cycloaddition or ylide-mediated transformations .

Table 1: Physical Properties of Benzofuran-Based Ethanones

Phosphoranylidene-Containing Analogs

Benzoylmethylenetriphenylphosphorane (CAS 859-65-4)

1-Triphenylphosphoranylidene-2-propanone

Table 2: Reactivity Comparison of Phosphoranylidene Derivatives

Antimicrobial Activity

- Target Compound: Limited direct data, but benzofuran derivatives like oxime ethers show notable antimicrobial activity (e.g., MIC values < 50 µg/mL against S. aureus) .

Antiproliferative Effects

- 2-(1-Benzofuran-2-yl)quinoline-4-carboxylic Acids: Demonstrated antiproliferative activity against cancer cell lines (IC₅₀ ~10–20 µM) , highlighting the benzofuran scaffold’s medicinal relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.